molecular formula C18H24F3N3O B3446922 N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No. B3446922
M. Wt: 355.4 g/mol
InChI Key: FLOOBEWADNHHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter that helps to regulate brain activity and mood. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a number of beneficial effects on brain function.

Mechanism of Action

N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide works by inhibiting GABA transaminase, which is the enzyme responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide increases the levels of GABA in the brain, which can have a number of beneficial effects on brain function. GABA is an inhibitory neurotransmitter that helps to regulate brain activity and mood, and increasing its levels can have anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in seizure activity and anxiety. It has also been shown to have analgesic effects, possibly due to its ability to modulate the activity of pain-sensing neurons in the spinal cord. Additionally, N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide for lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This makes it a useful tool for investigating the role of GABA in the brain and developing new drugs that target the GABA system. However, one limitation of N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is that it has a relatively short half-life in the body, which can make it difficult to administer in animal studies. Additionally, the high potency of N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide can make it difficult to distinguish between its effects on GABA transaminase and other enzymes that may be affected by the drug.

Future Directions

There are a number of potential future directions for research on N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. One area of interest is its potential as a treatment for addiction, particularly for cocaine and methamphetamine addiction. N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to investigate its efficacy in humans. Another area of interest is the development of new drugs that target the GABA system, using N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide as a starting point. Finally, there is also interest in investigating the potential anti-inflammatory effects of N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide and its derivatives, which could have implications for the treatment of a variety of inflammatory conditions.

Scientific Research Applications

N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, and it has also been investigated as a potential treatment for addiction and other neuropsychiatric disorders. N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has also been used in research on the role of GABA in the brain and the development of new drugs that target the GABA system.

properties

IUPAC Name

N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O/c19-18(20,21)14-5-4-8-16(13-14)23-9-11-24(12-10-23)17(25)22-15-6-2-1-3-7-15/h4-5,8,13,15H,1-3,6-7,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOOBEWADNHHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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